

Picoxystrobin-d3: A Technical Guide to Stability and Degradation Pathways

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of **Picoxystrobin-d3**. As a deuterated internal standard, the degradation profile of **Picoxystrobin-d3** is considered analogous to that of its non-labeled counterpart, Picoxystrobin. This document synthesizes available data on the environmental fate of Picoxystrobin, detailing its stability under various conditions and outlining its primary degradation pathways.

Introduction to Picoxystrobin

Picoxystrobin is a broad-spectrum fungicide belonging to the strobilurin group.[1][2] Its mode of action involves the inhibition of mitochondrial respiration by blocking electron transfer at the Qo center of cytochrome bc1.[1][3] This mechanism disrupts the production of ATP in fungi, leading to the cessation of growth and eventual cell death.[2] It is utilized for the control of a range of fungal diseases in cereals and other crops.[1]

Stability of Picoxystrobin

The stability of Picoxystrobin has been evaluated under various environmental conditions, including exposure to light (photolysis), microbial activity in soil, and hydrolysis in water.

Photolytic Degradation



Picoxystrobin is susceptible to degradation upon exposure to light. The rate of photolysis is influenced by the medium in which it is present.

Table 1: Photolytic Degradation of Picoxystrobin

Medium	Half-Life (DT50)	Experimental Conditions	Major Degradation Products	Reference
Water (pH 7)	20.3 days	Xenon lamp irradiation (equivalent to 30 summer days at 50° latitude), 25°C	IN-QCD12 (isomer), IN- QGS44	[1]
Soil Surface	7 days	Xenon arc lamp illumination (equivalent to 30 summer days at 50° latitude), 20°C	IN-QDK50, Phthalic acid, CO2	[1][2]

A study on the photolysis of Picoxystrobin on a soil surface was conducted using [14C]pyridinyl- or [14C]phenacrylate-labelled Picoxystrobin. The labeled compound was applied to thin layers (≤ 1 mm) of sandy clay loam soil at rates equivalent to field application rates of 788 and 789 g ai/ha, respectively. The soil samples were then placed in photolysis vessels, maintained at a constant temperature of 20°C, and illuminated with a xenon arc lamp for a period equivalent to 30 summer days at 50° latitude. Analysis of the degradation was performed using Thin Layer Chromatography (TLC), Liquid Scintillation Counting (LSC), and High-Performance Liquid Chromatography (HPLC).[1]

Aerobic Soil Degradation

In soil, Picoxystrobin undergoes degradation primarily through microbial activity. The rate of degradation can vary depending on the soil type.



Table 2: Aerobic Soil Degradation of Picoxystrobin

Soil Type	Half-Life (DT50)	DT90	Experiment al Conditions	Major Degradatio n Pathways	Reference
Various	16–38 days	76–337 days	Aerobic conditions in the dark at 20°C	Ester hydrolysis, cleavage of the ether bridge, mineralization to CO2	[2]
Sandy Loam	19–33 days	Not specified	Laboratory, aerobic conditions	Mineralization to CO2	[3]
Field	3–35 days	Not specified	Field dissipation studies	Not specified	[3]

The aerobic metabolism of Picoxystrobin was studied in various soil types in a dark environment at a constant temperature of 20°C. The degradation of the compound was monitored over time to determine its half-life (DT50) and the time required for 90% degradation (DT90). The major degradation pathways were identified as ester hydrolysis, cleavage of the ether bridge to form IN-QDK50 (which was subsequently methylated), and eventual mineralization to carbon dioxide.[2]

Hydrolytic Degradation

Hydrolysis is a significant pathway for the degradation of Picoxystrobin, particularly through the cleavage of its ester bond.

Table 3: Hydrolytic Degradation of Picoxystrobin



Medium	Half-Life (DT50)	Experimental Conditions	Degradation Pathway	Reference
Natural Water	Not specified (DT90 = 226 days)	25°C	Ester hydrolysis	[1]

While a specific DT50 for hydrolysis in water is not readily available in the provided search results, the DT90 of 226 days in natural water at 25°C indicates that hydrolysis occurs, albeit at a moderate rate.[1] The primary hydrolytic degradation pathway is the cleavage of the ester bond.[2][4]

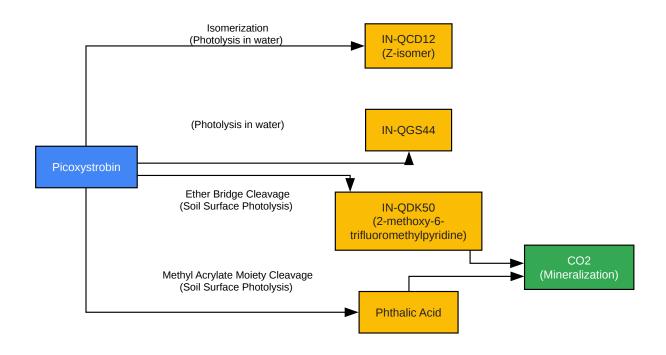
Degradation Pathways of Picoxystrobin

The degradation of Picoxystrobin proceeds through several key pathways, including photolysis, aerobic soil degradation, and metabolism in plants and animals. These pathways involve transformations such as isomerization, cleavage of the ether bridge, and hydrolysis of the ester linkage.

Photolytic Degradation Pathway

Under the influence of light, Picoxystrobin can undergo isomerization and cleavage, leading to the formation of several degradation products.





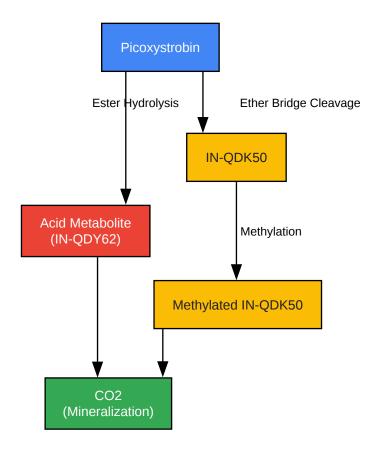
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Caption: Photolytic degradation pathways of Picoxystrobin in water and on soil surfaces.

Aerobic Soil Degradation Pathway

In aerobic soil environments, the degradation of Picoxystrobin is primarily mediated by microorganisms, leading to hydrolysis and cleavage of the molecule.





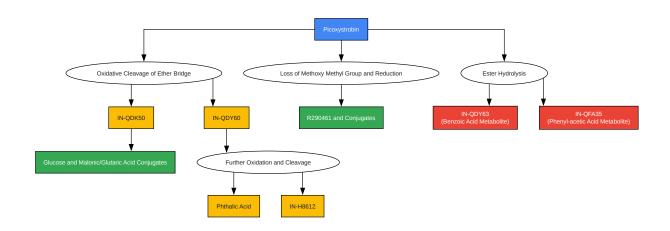
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Caption: Aerobic soil degradation pathways of Picoxystrobin.

Metabolic Pathways in Plants

In plants, Picoxystrobin is metabolized through several transformation reactions, including oxidative cleavage, demethylation, and hydrolysis.





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Caption: Major metabolic pathways of Picoxystrobin in plants.

Analytical Methodologies

The determination of Picoxystrobin and its degradation products is typically performed using chromatographic techniques. A common method involves extraction with acetonitrile, followed by a partition with saline water and cleanup on a Florisil solid-phase extraction (SPE) cartridge. Analysis is then carried out using gas chromatography with an electron capture detector (GC-ECD) or gas chromatography-mass spectrometry (GC-MS).[5][6] High-performance liquid chromatography (HPLC) with UV detection is also employed.[7]

Conclusion

Picoxystrobin-d3, and by extension Picoxystrobin, exhibits moderate persistence in the environment, with degradation occurring through photolysis, microbial action in soil, and hydrolysis. The primary degradation pathways involve cleavage of the ether bridge and



hydrolysis of the ester functional group, leading to the formation of several smaller, more polar metabolites that can be further mineralized to carbon dioxide. Understanding these stability and degradation profiles is crucial for assessing the environmental fate and potential risks associated with the use of this fungicide. The provided data and pathways serve as a foundational guide for researchers and professionals in the fields of environmental science and drug development.

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